![molecular formula C4H6N2S B1314455 3-Methylisothiazol-4-amine CAS No. 53483-97-9](/img/structure/B1314455.png)
3-Methylisothiazol-4-amine
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Overview
Description
3-Methylisothiazol-4-amine (MITA) is an organic compound that belongs to the class of isothiazolones. It is widely used in various industrial and biological applications due to its unique properties. The compound is a white solid and is structurally related to isothiazole .
Synthesis Analysis
Isothiazolinones can be prepared on an industrial scale by the ring-closure of 3-mercaptopropanamides . These in turn are produced from acrylic acid via the 3-mercaptopropionic acid . Ring-closure of the thiol-amide is typically effected by chlorination or oxidation of the 3-sulfanylpropanamide to the corresponding disulfide .Molecular Structure Analysis
The molecular structure of 3-Methylisothiazol-4-amine is represented by the linear formula C4H7ClN2S . The CAS number for this compound is 53483-97-9 .Chemical Reactions Analysis
The most general reactions of amines include alkylation and acylation . Primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Physical And Chemical Properties Analysis
3-Methylisothiazol-4-amine is a white solid . The molecular weight of the compound is 150.63 . It is stored in an inert atmosphere at room temperature .Scientific Research Applications
Antimicrobial Agent
3-Methylisothiazol-4-amine exhibits potent antimicrobial properties . It is used in various industrial sectors to control microbial growth in water-containing solutions . Its efficacy as a biocide makes it a valuable component in formulations designed to maintain hygiene and prevent microbial contamination.
Biocide in Cosmetics
Due to its bacteriostatic and fungiostatic activity, 3-Methylisothiazol-4-amine is utilized as a biocide in cosmetic products . It helps in preserving the shelf life and safety of cosmetic products by preventing the growth of bacteria and fungi, which can spoil the product and pose health risks.
Chemical Additive for Industrial Use
This compound serves as a chemical additive in various occupational and industrial applications . Its inclusion in industrial products is due to its ability to inhibit microbial growth, thereby protecting the products from spoilage and extending their usability.
Analytical Chemistry
In the field of analytical chemistry , 3-Methylisothiazol-4-amine is used in methods for the identification and determination of biocides . Its unique chemical structure allows for precise detection and quantification, which is crucial for ensuring the safety and compliance of consumer products.
Potential Therapeutic Applications
Research has indicated that isothiazoles, the class of compounds to which 3-Methylisothiazol-4-amine belongs, may have therapeutic applications. They have been described to act as inhibitors of proteases for the treatment of anxiety and depression , as inhibitors of aldose reductase , and as 5-hydroxytryptamine receptor antagonists .
Anticancer Research
Isothiazoles have shown promise in anticancer research due to their biological properties. Compounds containing the isothiazole nucleus, like 3-Methylisothiazol-4-amine, are being studied for their potential to inhibit cancer cell growth and could be key in developing new anticancer drugs .
Mechanism of Action
Target of Action
3-Methylisothiazol-4-amine, a derivative of isothiazolinones, primarily targets life-sustaining enzymes, specifically those enzymes with thiols at their active sites . These enzymes play a crucial role in various biological processes, including metabolic reactions and signal transduction pathways.
Mode of Action
The compound interacts with its targets by forming mixed disulfides upon treatment with such species . This interaction leads to the inhibition of the targeted enzymes, thereby affecting their normal functioning.
Pharmacokinetics
A related compound, 7-methoxy-n-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine, displayed desirable pharmacokinetic properties in multiple preclinical species
Result of Action
The primary result of the action of 3-Methylisothiazol-4-amine is the inhibition of the targeted enzymes, leading to the disruption of the biochemical pathways they are involved in. This disruption can result in various molecular and cellular effects, depending on the specific pathways affected. For example, the antimicrobial activity of isothiazolinones suggests that the compound may lead to the death of microbial cells .
Action Environment
The action, efficacy, and stability of 3-Methylisothiazol-4-amine can be influenced by various environmental factors. For instance, isothiazolinones are used in cosmetic and as chemical additives for occupational and industrial usage due to their bacteriostatic and fungiostatic activity . They are strong sensitizers, producing skin irritations and allergies and may pose ecotoxicological hazards . Therefore, their use is restricted by EU legislation . These factors suggest that the compound’s action can be significantly affected by the environment in which it is used.
Safety and Hazards
3-Methylisothiazol-4-amine may cause respiratory irritation, is harmful if swallowed, and causes serious eye irritation . It is recommended to avoid breathing dust and contact with skin and eyes . Protective clothing, gloves, safety glasses, and a dust respirator should be worn when handling this compound .
properties
IUPAC Name |
3-methyl-1,2-thiazol-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S/c1-3-4(5)2-7-6-3/h2H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OENNKQQMHQUBLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC=C1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30537814 |
Source
|
Record name | 3-Methyl-1,2-thiazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30537814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylisothiazol-4-amine | |
CAS RN |
53483-97-9 |
Source
|
Record name | 3-Methyl-1,2-thiazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30537814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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